molecular formula C12H13F2N5O B7095807 N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide

N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide

Cat. No.: B7095807
M. Wt: 281.26 g/mol
InChI Key: LTYCOEMCEBIOIT-UHFFFAOYSA-N
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Description

N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide is a compound of significant interest in the field of chemistry due to its unique structural features and potential applications. The presence of a difluoromethyl group and a triazole ring in its structure makes it a valuable candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O/c1-3-7-4-5-15-8(6-7)12(20)16-11-9(10(13)14)19(2)18-17-11/h4-6,10H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYCOEMCEBIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NC2=C(N(N=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform under specific reaction conditions . The reaction often requires the presence of a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using affordable reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome of the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated triazoles and pyridine derivatives, such as:

Uniqueness

N-[5-(difluoromethyl)-1-methyltriazol-4-yl]-4-ethylpyridine-2-carboxamide is unique due to its specific combination of a difluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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